2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}acetamide
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Overview
Description
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}acetamide is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, as well as a phenoxyphenyl moiety with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, nitration, and subsequent coupling with the phenoxyphenyl moiety.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The methyl group on the pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The nitrated pyrazole is then coupled with the phenoxyphenyl moiety through an acylation reaction using acetic anhydride and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-1H-pyrazol-3-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}acetamide
- 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}propionamide
Uniqueness
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}acetamide is unique due to the presence of both nitro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C19H14F3N5O6 |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]acetamide |
InChI |
InChI=1S/C19H14F3N5O6/c1-11-5-17(27(31)32)24-25(11)10-18(28)23-13-7-14(26(29)30)9-16(8-13)33-15-4-2-3-12(6-15)19(20,21)22/h2-9H,10H2,1H3,(H,23,28) |
InChI Key |
XGNYHHQBGOBRLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=CC(=C2)OC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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